o-Isopropenyltoluene
Description
Conceptual Frameworks of Aromatic Hydrocarbon Derivatives in Contemporary Chemical Research
Aromatic hydrocarbon derivatives are a significant class of organic compounds that are subjects of extensive research due to their wide-ranging applications and environmental presence. nih.govacs.org These compounds, which include polycyclic aromatic hydrocarbons (PAHs) and their derivatives, are formed primarily through incomplete combustion and pyrolysis of organic materials. researchgate.net
Contemporary research on aromatic hydrocarbon derivatives is multifaceted, focusing on several key areas:
Environmental Science: Many aromatic hydrocarbon derivatives are considered emerging contaminants. acs.org Research in this area investigates their ubiquitous presence in various environmental matrices, their biotransformation, and their potential toxicities. nih.govacs.org Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for their identification and quantification. acs.org
Materials Science: The unique electronic properties of aromatic hydrocarbon derivatives make them promising candidates for applications in molecular electronics. royalsocietypublishing.org Studies have shown that the electrical conductance of polycyclic aromatic hydrocarbons can be controlled by altering the number of aromatic rings in their structure. royalsocietypublishing.org
Toxicology: A significant portion of research is dedicated to understanding the health effects of these compounds. jst.go.jp Some derivatives can be metabolically activated to form reactive species that can bind to DNA and proteins, leading to potential carcinogenicity and genotoxicity. acs.orgjst.go.jp
Historical Perspectives on o-Isopropenyltoluene and Related Isomers in Industrial and Academic Contexts
Historically, the study of isopropenyltoluene isomers, including the ortho, meta, and para forms, has been linked to the broader development of polymer chemistry and the utilization of coal tar and petroleum byproducts. In the mid-20th century, research into the polymerization of vinyl aromatic compounds, such as styrene (B11656), paved the way for investigating substituted styrenes like the isopropenyltoluenes.
Industrial interest in these isomers has primarily revolved around their potential as monomers and co-monomers in the production of specialty polymers and resins. prepchem.com For instance, petroleum resins derived from the polymerization of isopropenyltoluene have been developed for applications requiring specific softening points and damping effects. prepchem.com
In academic research, this compound and its isomers have been used as model compounds to study the mechanisms of various organic reactions. For example, the thermal reactions of terpenes can lead to the formation of isopropenyltoluene isomers, providing insights into complex rearrangement and fragmentation pathways. researchgate.net Furthermore, the compound has been identified in the chemical composition of various natural products, such as in certain kiwifruit cultivars and tropical wood species, indicating its presence in biological systems. mdpi.comscielo.br
Significance of this compound in Specialized Chemical Syntheses and Materials Science
The reactivity of the isopropenyl group, combined with the aromatic ring, makes this compound a valuable intermediate in specialized chemical syntheses. cymitquimica.com Its ability to undergo polymerization and participate in electrophilic substitution reactions allows for the creation of a variety of tailored molecules and polymers. cymitquimica.com
In materials science, this compound and its isomers are utilized in the formulation of specific types of polymers. Isopropenyltoluene-based petroleum resins are noted for their use in applications where a particular range of softening points is desirable. prepchem.com The incorporation of this compound into polymer chains can modify the physical properties of the resulting material, such as its thermal stability and mechanical strength.
Emerging Research Trajectories and Future Directions for this compound Studies
Current and future research on this compound is likely to expand in several promising directions:
Catalysis: The development of more efficient and selective catalysts for the synthesis and transformation of this compound remains an active area of research. This includes investigations into one-pot transformations over shaped catalysts for the production of fine chemicals. rsc.org
Polymer Chemistry: There is ongoing interest in creating novel polymers with precisely controlled architectures and functionalities. The use of this compound as a monomer or co-monomer allows for the fine-tuning of polymer properties for advanced applications, such as in biomaterials.
Environmental and Atmospheric Chemistry: As analytical techniques become more sensitive, the role of this compound and other volatile organic compounds in atmospheric chemistry is being more closely examined. Studies on the thermal reaction products of terpenes, which can include isopropenyltoluenes, are relevant to understanding air quality and the chemical transformations occurring during processes like vaping. nih.gov
Natural Product Chemistry: The identification of this compound in various plants, including kiwifruit and certain medicinal plants, opens up avenues for research into its biosynthetic pathways and potential biological activities. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSGZZPTQNTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224781 | |
| Record name | o,alpha-Dimethylstyrene | |
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Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7399-49-7, 26444-18-8 | |
| Record name | o-Isopropenyltoluene | |
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| Record name | o,alpha-Dimethylstyrene | |
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| Record name | o-Isopropenyltoluene | |
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| Record name | o,alpha-Dimethylstyrene | |
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| Record name | O,α-dimethylstyrene | |
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| Record name | α ,2-Dimethylstyrene | |
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| Record name | O,ALPHA-DIMETHYLSTYRENE | |
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Synthesis Methodologies and Advanced Reaction Pathways of O Isopropenyltoluene
Catalytic Pathways for o-Isopropenyltoluene Synthesis
The synthesis of this compound, an organic compound with applications in polymer and chemical manufacturing, can be achieved through various catalytic routes. cymitquimica.com These pathways are broadly categorized into homogeneous, heterogeneous, and biocatalytic methods, each with distinct mechanisms and efficiencies.
Homogeneous Catalysis in this compound Formation
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a high degree of precision and control over reaction conditions. numberanalytics.comyoutube.com This method is particularly advantageous for complex molecular syntheses due to the catalyst's uniform distribution, which facilitates molecular-level interactions and can lead to higher reaction rates and selectivity. numberanalytics.comrug.nl In the context of this compound synthesis, homogeneous catalysts can be finely tuned by modifying ligands to optimize performance for specific reaction pathways. numberanalytics.comyoutube.com While specific examples directly detailing the synthesis of this compound using homogeneous catalysis are not prevalent in the provided results, the principles of homogeneous catalysis are widely applied in similar chemical transformations. youtube.comrug.nl
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is a cornerstone of large-scale chemical production. wikipedia.org Solid catalysts, such as metals or metal oxides, are commonly employed to facilitate reactions with gaseous or liquid reactants. wikipedia.org The synthesis of cymene isomers, which are structurally related to isopropenyltoluene, from toluene (B28343) often utilizes solid acid catalysts, particularly zeolites. core.ac.uk For instance, some zeolite-based catalysts have demonstrated high selectivity in the production of specific cymene isomers. core.ac.uk The industrial production of 90% of chemicals relies on solid catalysts, highlighting the importance of this approach. wikipedia.org The process typically involves the adsorption of reactants onto the catalyst surface, the chemical reaction, and subsequent desorption of the product. wikipedia.orgyoutube.com
One documented pathway to this compound involves the rearrangement of α-pinene. researchgate.net This transformation can lead to the formation of this compound, along with other products like o-cymene (B1210590) and m-cymene. researchgate.net
Table 1: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same as reactants | Different from reactants |
| Catalyst Distribution | Uniform, molecular level | Non-uniform, surface-based |
| Selectivity | High, tunable | Can be high, sometimes less selective |
| Catalyst Separation | Often difficult | Generally straightforward |
| Industrial Application | Fine chemicals, pharmaceuticals | Large-scale chemical production |
Enzymatic and Biocatalytic Routes to this compound and its Precursors
Biocatalysis, the use of natural catalysts like enzymes, is a growing field in chemical synthesis, prized for its sustainability and high selectivity. researchgate.net While direct enzymatic synthesis of this compound is not explicitly detailed, the synthesis of its precursors, particularly isoprenoids, is well-established. nih.gov Isoprenoids are a vast family of natural compounds constructed from five-carbon building blocks, isopentenyl pyrophosphate and dimethylallyl pyrophosphate. nih.gov These precursors are produced through the mevalonate (B85504) or non-mevalonate pathways. nih.gov Enzymes within these pathways can be harnessed for single-pot reactions to produce pathway intermediates and end-products with high yields. nih.gov
The structural complexity of many valuable compounds makes their extraction from natural sources costly and unreliable. nih.gov Engineered microorganisms are being developed to produce isoprenoid-based chemicals on a commercial scale. nih.gov Furthermore, chemoenzymatic synthesis combines the high selectivity of biocatalysts with the diverse reactivity of organic reactions to create complex molecules. nih.gov
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and its isomers. The formation can proceed through either radical or ionic pathways, depending on the reaction conditions and starting materials.
Radical-Based Mechanisms in Isopropenyltoluene Isomer Synthesis
Radical-based mechanisms are significant in various chemical transformations, including the synthesis and degradation of terpene-related compounds. researchgate.net For instance, the formation of alkyl radicals in the reaction medium has been hypothesized based on the degradation products observed during the pyrolysis of β-pinene. researchgate.net The generation of a radical ion via a photo-redox-driven single electron transfer (SET) mechanism is a key step in many radical-based reactions, where an excited photocatalyst initiates the process. rsc.org However, controlling regioselectivity in radical coupling reactions can be challenging due to the potential for undesirable side reactions. rsc.org
In the context of isopropenyltoluene isomers, the thermal degradation of terpinolene (B10128) leads to p-isopropenyltoluene as a dominant product through various reaction pathways, including ring-opening and rearrangements. researchgate.netnih.gov
Ionic Mechanisms in Aromatic Alkylation Reactions
Ionic mechanisms, particularly those involving carbocations, are central to Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for attaching alkyl or acyl groups to aromatic rings. libretexts.orgmt.comopenstax.org
In a typical Friedel-Crafts alkylation, a Lewis acid catalyst like aluminum chloride (AlCl₃) facilitates the formation of a carbocation from an alkyl halide. mt.comopenstax.orglibretexts.org This carbocation then acts as an electrophile and is attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with the alkyl group. mt.comlibretexts.org The reaction proceeds through an arenium ion intermediate, which is stabilized by resonance. libretexts.orglibretexts.org
Table 2: Key Steps in Friedel-Crafts Alkylation
| Step | Description |
| 1. Carbocation Formation | The alkyl halide reacts with the Lewis acid to generate a carbocation electrophile. libretexts.orglibretexts.org |
| 2. Electrophilic Attack | The aromatic ring's π-electrons attack the carbocation, forming a new C-C bond and an arenium ion intermediate. libretexts.orglibretexts.org |
| 3. Deprotonation | A proton is lost from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. mt.com |
A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products. openstax.orgtransformationtutoring.com For example, the reaction of benzene (B151609) with 1-chlorobutane (B31608) can yield both sec-butylbenzene (B1681704) and n-butylbenzene due to the rearrangement of the primary butyl carbocation to the more stable secondary carbocation. openstax.org This rearrangement tendency is a key consideration in designing synthetic routes for specific alkylated aromatic compounds.
Cascade Reactions and Multi-Step Synthesis Strategies Incorporating this compound
Multi-step synthesis involves a sequence of chemical reactions to convert a starting material into a more complex target molecule. vapourtec.com This planned approach is fundamental in organic chemistry for creating compounds that are not accessible through a single reaction. vapourtec.comsavemyexams.com A key strategy in designing these pathways is retrosynthetic analysis, where chemists work backward from the final product to identify potential precursors and reactions. youtube.comlibretexts.org
Cascade reactions, a sophisticated form of multi-step synthesis, involve several transformations that occur sequentially in a single pot without isolating intermediates. This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste.
A notable example where this compound appears is in the cascade transformation of (±)-citronellal to menthol (B31143) isomers. researchgate.net This process often utilizes bifunctional catalysts. In studies using extruded Ru-MCM-41 catalysts, this compound was identified as a reaction intermediate or side product. researchgate.netrsc.org The reaction pathway involves the initial cyclization of citronellal (B1669106) to isopulegol, which can then be hydrogenated to menthol. However, side reactions can occur, leading to the formation of various other compounds, including this compound. rsc.org
The distribution of products in this cascade reaction is highly dependent on the catalyst preparation and reaction conditions. Research has shown that different catalyst formulations lead to varying yields of intermediates and final products. researchgate.net
Table 1: Example Product Distribution in Menthol Synthesis from (±)-Citronellal Highlighting this compound Formation
| Catalyst Formulation | Key Products | Observed Yield / Concentration Notes | Reference |
|---|---|---|---|
| A - Ru/(H-MCM-41 + Bindzil), post-synthesis | Menthols, Isopulegols, this compound | Formation of this compound observed, with a maximum concentration appearing after 2-2.5 hours of time-on-stream (TOS). | researchgate.netrsc.org |
| B - Ru/(H-MCM-41 + Bindzil), in-situ synthesis | Menthols, Isopulegols | Lower or negligible formation of this compound compared to other formulations. | researchgate.net |
| C - (Ru/Bindzil) + H-MCM-41 | Menthols, Isopulegols, Mentha-2,8-diene | Mentha-2,8-diene detected as a key intermediate instead of this compound. | researchgate.netrsc.org |
| D - (Ru/H-MCM-41) + Bindzil | Menthols, Isopulegols, this compound | Similar to formulation A, this compound was detected as an intermediate with a maximum concentration at 2-2.5 hours TOS. | researchgate.netrsc.org |
Alternative and Emerging Synthetic Routes
Photochemical Synthesis Approaches Involving Isopropenyltoluene Isomers
Photochemical synthesis utilizes light energy to induce chemical reactions, often enabling unique transformations that are not achievable through thermal methods. These reactions can lead to the formation of complex cyclic systems and are a valuable tool in synthetic organic chemistry. researchgate.net
While direct photochemical synthesis of this compound is not widely documented, its isomer, 4-isopropenyltoluene, has been used in significant photochemical reactions. One such example is the photochemical C5-homologation of 4-isopropenyltoluene with methyl 2,4-dioxopentanoate. researchgate.netoup.com This reaction leads to the synthesis of isolaurene and constitutes a formal synthesis of cuparene, both of which are naturally occurring sesquiterpenes. researchgate.net The reaction proceeds via a photocycloaddition mechanism, demonstrating how isopropenyltoluene isomers can serve as building blocks for more complex molecular architectures under photochemical conditions. researchgate.net
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Key principles include maximizing atom economy, using renewable feedstocks, employing catalytic reagents, designing for energy efficiency, and preventing waste. acs.orgsolubilityofthings.com
Applying these principles to the synthesis of this compound would involve several strategic considerations:
Use of Catalysis : Employing catalytic reagents instead of stoichiometric ones minimizes waste. acs.org For instance, developing heterogeneous catalysts for the dehydrogenation of o-cymene would be preferable to methods requiring excess reagents.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org
Renewable Feedstocks : Sourcing precursors from renewable biomass rather than depleting fossil fuels is a core tenet. solubilityofthings.com
Solvent Reduction : Minimizing or eliminating solvents reduces waste and environmental impact. researchgate.net
A relevant example is the sustainable production of terephthalic acid (a high-value chemical) from p-cymene (B1678584), a compound structurally related to o-cymene (the precursor to this compound). researchgate.net In this process, p-cymene is oxidized using a heterogeneous Mn-Fe oxide catalyst with oxygen as the oxidant, and the reaction is conducted without a solvent. researchgate.net This approach minimizes waste generation and enhances the sustainability of the process, offering a model for how this compound synthesis could be made greener. researchgate.net
Table 2: Application of Green Chemistry Principles to Aromatic Compound Synthesis
| Green Chemistry Principle | Application in Synthesis (Example: p-Cymene to Terephthalic Acid) | Potential for this compound Synthesis | Reference |
|---|---|---|---|
| Prevention of Waste | Designing syntheses to minimize byproducts. | Choosing selective catalysts that reduce the formation of isomers or unwanted side products. | solubilityofthings.com |
| Use of Catalysis | Utilizing a reusable heterogeneous Mn-Fe oxide catalyst instead of stoichiometric reagents. | Development of selective dehydrogenation catalysts for o-cymene. | acs.orgresearchgate.net |
| Safer Solvents and Auxiliaries | Conducting the reaction without a solvent to reduce waste. | Exploring solvent-free or gas-phase reaction conditions. | sigmaaldrich.comresearchgate.net |
| Use of Renewable Feedstocks | Using p-cymene derived from biomass (terpenes). | Sourcing o-cymene or other precursors from biomass-derived terpenes. | solubilityofthings.comresearchgate.net |
Valorization of Biomass-Derived Feedstocks for this compound Precursors
Biomass valorization refers to the process of converting waste or low-value biomass into higher-value products, such as chemicals and biofuels. mdpi.com This approach is central to developing a circular economy and reducing reliance on fossil fuels. researchgate.net Lignocellulosic biomass, which is abundant and not part of the food chain, is a particularly important feedstock. researchgate.net
Precursors for this compound can be sourced through the valorization of biomass. Terpenes, such as limonene (B3431351) and eucalyptol, are natural aromatic compounds that can be extracted from plant biomass, including waste from the citrus industry. researchgate.net These terpenes can be catalytically converted into p-cymene, which has been demonstrated as a renewable and economically viable resource for producing aromatic chemicals like terephthalic acid. researchgate.net
Similarly, these biomass-derived terpenes can serve as starting materials for o-cymene, the direct precursor to this compound. The presence of isopropenyltoluene has been noted in emissions from the burning of biomass and from certain trees, indicating a natural link between biomass and this chemical structure. uci.eduresearchgate.net By developing targeted catalytic pathways, it is feasible to channel biomass-derived terpenes toward the production of specific isomers like o-cymene, which can then be dehydrogenated to yield this compound, creating a sustainable and value-added production chain.
Advanced Polymerization Studies of O Isopropenyltoluene As a Monomer
Polymerization Kinetics and Mechanisms of o-Isopropenyltoluene
The polymerization of this compound, a derivative of styrene (B11656), is of significant interest for the synthesis of specialty polymers. Its reactivity is governed by the isopropenyl group, which is susceptible to various polymerization methods, and influenced by the steric and electronic effects of the ortho-methyl group. The general mechanisms involve the transformation of the monomer's carbon-carbon double bond into a more stable sigma bond in the polymer backbone. nsf.gov The kinetics of these reactions—encompassing initiation, propagation, and termination steps—are crucial for controlling the final polymer properties. wikipedia.org
Cationic Polymerization of Isopropenyltoluene Derivatives
Cationic polymerization is a form of chain-growth polymerization initiated by an electrophile, typically a protic or Lewis acid. psgcas.ac.inwikipedia.org This method is particularly effective for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating center. wikipedia.org this compound, with both an ortho-methyl group and an α-methyl group on the vinyl moiety, is a suitable candidate for this type of polymerization as these groups help stabilize the tertiary benzylic carbocation formed during propagation.
The mechanism involves three key stages:
Initiation: An initiator, such as a Lewis acid (e.g., BF₃, AlCl₃) in the presence of a co-catalyst like water, generates a carbocation from the monomer. american.eduarsdcollege.ac.in
Propagation: The newly formed carbocationic center of the polymer chain attacks the double bond of another monomer molecule in a successive manner, leading to chain growth.
Chain Transfer and Termination: The growing chain can be terminated by rearrangement or, more commonly, through chain transfer to a monomer, solvent, or counter-ion, which terminates one chain while initiating another. wikipedia.org This process is often prevalent and can make achieving very high molecular weights challenging. Studies on the cationic polymerization of similar monomers like isobutylene (B52900) show that the choice of Lewis acid and reaction conditions, such as low temperatures (-10°C to -180°C), are critical for controlling the polymerization and minimizing side reactions like chain transfer to the solvent. american.edursc.org
While specific kinetic data for this compound is not extensively detailed in publicly available literature, it is listed as a suitable monomer for producing hydrocarbon resins via cationic polymerization. google.com The kinetics are expected to be complex and highly sensitive to impurities and the solvent's dielectric strength, with faster rates generally observed in more polar solvents. arsdcollege.ac.in
Anionic Polymerization of Isopropenyltoluene Derivatives
Anionic polymerization is initiated by a nucleophile, such as an organolithium compound, and propagates via a carbanionic active center. researchgate.net This method is most effective for monomers containing electron-withdrawing groups (e.g., phenyl, cyano) that can stabilize the negative charge of the propagating species. nsf.gov
This compound, possessing electron-donating methyl groups, is not an ideal candidate for anionic polymerization. The presence of these groups destabilizes the carbanionic intermediate, making initiation and propagation difficult. For a similar monomer, styrene, anionic polymerization with polystyryllithium in non-polar solvents is known to be complex, involving an equilibrium between associated dimeric species and the more reactive non-associated ion-pairs. mdpi.com It is generally accepted that only the non-associated species are able to propagate effectively. mdpi.com
The key steps in a hypothetical anionic polymerization of this compound would be:
Initiation: A strong nucleophilic initiator (e.g., n-butyllithium) would attack the vinyl group of the monomer to form a carbanionic species.
Propagation: The carbanion at the chain end would then add to another monomer molecule. This step would likely have a high activation energy due to the electronic destabilization.
Termination: In a truly "living" anionic polymerization, there is no inherent termination step in the absence of impurities. ethernet.edu.et The reaction is typically stopped by the intentional addition of a terminating agent like water or methanol.
Due to the electronic characteristics of this compound, its anionic polymerization is expected to be sluggish and challenging to control compared to monomers like styrene or acrylates. researchgate.netethernet.edu.et
Radical Polymerization of this compound
Radical polymerization is a versatile method that can be used for a wide range of vinyl monomers. wikipedia.org The process is initiated by a free radical source, propagates via a radical active center, and terminates through the combination or disproportionation of two growing chains. wikipedia.org
The kinetics of radical polymerization are typically described by the following steps:
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating or UV irradiation to form initial radicals. These radicals then add to a monomer molecule to create an active chain. wikipedia.org The rate of initiation depends on the initiator's concentration and its decomposition rate constant (k_d), as well as an efficiency factor (f). youtube.com
Propagation: The active radical on the polymer chain adds to subsequent monomer units, a process characterized by the propagation rate constant, k_p.
Termination: The growth of a polymer chain is stopped by the reaction between two radical chain ends. This can occur via combination (forming one long chain) or disproportionation (forming two separate chains). This step is characterized by the termination rate constant, k_t.
For α-methylstyrene derivatives like this compound, a significant factor is the relatively low ceiling temperature. Above this temperature, the rate of depolymerization (the reverse of propagation) becomes significant, limiting the molecular weight of the resulting polymer. Furthermore, studies on similar monomers like styrene show that the termination rate coefficient is complex and depends on the chain length of the reacting radicals. mdpi.com
Controlled/Living Polymerization Techniques for this compound
Controlled/living radical polymerization (CRP) methods have been developed to overcome the limitations of conventional radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com The most prominent among these are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. scispace.com
Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible redox process catalyzed by a transition metal complex (typically copper-based), which establishes a dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species (alkyl halides). sigmaaldrich.com This keeps the radical concentration low, suppressing termination reactions. The versatility of ATRP makes it suitable for styrenic monomers, and it is expected to be applicable to this compound, allowing for controlled synthesis of its homopolymers and block copolymers.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization achieves control through a degenerative chain transfer process using a thiocarbonylthio compound as a RAFT agent. wikipedia.org A propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can initiate polymerization. This process allows most of the polymer chains to grow simultaneously, leading to polymers with narrow molecular weight distributions. wikipedia.org RAFT is compatible with a vast range of monomers, including styrenics, and would likely be an effective method for the controlled polymerization of this compound. scispace.com
The table below summarizes the key features of the different polymerization methods as they apply to this compound.
| Polymerization Method | Initiator Type | Propagating Species | Key Considerations for this compound |
| Cationic | Lewis Acids (e.g., AlCl₃, BF₃) + Co-catalyst | Carbocation | Suitable due to electron-donating groups stabilizing the cation. Prone to chain transfer reactions. |
| Anionic | Nucleophiles (e.g., n-BuLi) | Carbanion | Unfavorable due to electron-donating groups destabilizing the anion. Expected to be slow and difficult to control. |
| Radical | Thermal/Photo Initiators (e.g., AIBN) | Free Radical | Versatile method, but control over molecular weight and polydispersity is limited. Low ceiling temperature is a factor. |
| Controlled/Living (ATRP/RAFT) | Alkyl Halide/Transition Metal (ATRP); RAFT Agent + Radical Initiator | Radical (in low concentration) | Expected to provide excellent control over polymer architecture, molecular weight, and low polydispersity. |
Copolymerization Strategies Involving this compound
Copolymerization is a powerful strategy to create materials with tailored properties by combining two or more different monomers. The resulting properties depend on the proportion and sequence distribution of the monomer units in the polymer chains, which are dictated by their respective reactivity ratios.
Synthesis and Characterization of this compound Copolymers with Styrene and its Derivatives
The copolymerization of this compound (M₁) with styrene (M₂) is of interest for modifying the properties of polystyrene. The reactivity ratios, r₁ (for this compound) and r₂ (for styrene), quantify the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other. frontiersin.org These ratios are defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k is the rate constant for the propagation reaction. frontiersin.org
Reactivity ratios are typically determined by conducting a series of copolymerizations with varying initial monomer feed ratios and measuring the resulting copolymer composition at low conversion (<10%). escholarship.org The copolymer composition can be accurately determined using techniques like ¹H NMR spectroscopy. From this data, methods such as the Fineman-Ross (FR), inverted Fineman-Ross (IFR), and Kelen-Tüdös (KT) are employed to calculate the reactivity ratios. frontiersin.orgscielo.org
While specific reactivity data for the this compound/styrene pair is not readily found in published literature, a representative study on the controlled radical copolymerization of styrene and 2-ethylhexyl acrylate (B77674) (EHA) via ATRP illustrates the methodology and the type of data generated. frontiersin.org
Illustrative Example: Reactivity Ratio Determination for a Styrene Copolymer System
The following interactive table presents data from the ATRP copolymerization of styrene (M₁) and 2-ethylhexyl acrylate (M₂). This demonstrates the experimental approach that would be used for the this compound/styrene system.
Table 1: Copolymerization Data for Styrene (M₁) and 2-Ethylhexyl Acrylate (M₂) via ATRP
| Feed Mole Fraction of Styrene (f₁) | Mole Fraction of Styrene in Copolymer (F₁) | Fineman-Ross (FR) Parameters | Kelen-Tüdös (KT) Parameters |
| G = f₁(F₁-1)/F₁ | H = f₁²/F₁ | η = G/(α+H) | ξ = H/(α+H) |
| 0.20 | 0.28 | -2.57 | 0.14 |
| 0.30 | 0.38 | -1.84 | 0.24 |
| 0.40 | 0.47 | -1.34 | 0.34 |
| 0.50 | 0.55 | -0.91 | 0.45 |
| 0.60 | 0.63 | -0.59 | 0.57 |
| 0.70 | 0.72 | -0.27 | 0.68 |
| 0.80 | 0.82 | -0.10 | 0.78 |
Data adapted from a study on Styrene/EHA copolymerization. frontiersin.org The parameters G, H, η, and ξ are used in the graphical determination of reactivity ratios. For this system, the calculated reactivity ratios were r₁ (styrene) = 1.34 and r₂ (EHA) = 0.76. frontiersin.org
For the this compound/styrene system, one would expect the reactivity ratios to be influenced by the steric hindrance of the ortho-methyl and α-methyl groups on this compound. This steric bulk may hinder the addition of both its own monomer and styrene, likely resulting in a reactivity ratio r₁ < 1. The product of the reactivity ratios (r₁ × r₂) would indicate the copolymerization behavior: ideal (r₁r₂ = 1), alternating (r₁r₂ ≈ 0), or blocky (r₁r₂ > 1). nsf.gov Characterization of the resulting copolymers would involve Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg), which would be expected to fall between that of the two homopolymers.
Integration of this compound into Complex Polymer Architectures
The integration of this compound into complex polymer architectures has been a subject of interest in polymer chemistry, aiming to create materials with tailored properties. Due to its specific molecular structure, featuring a toluene (B28343) backbone with an isopropenyl group at the ortho position, this compound can be incorporated into various polymer chains. cymitquimica.com This monomer can participate in polymerization reactions, leading to the formation of polymers with unique thermal and mechanical characteristics. cymitquimica.com
Block and Graft Copolymers Containing this compound Units
The synthesis of block and graft copolymers represents a significant area of advanced polymer science, and the inclusion of this compound in these structures offers a route to novel materials. Block copolymers consist of two or more long sequences of different monomers, while graft copolymers have a main polymer chain with branches of another polymer. researchgate.netfrontiersin.org
Well-defined block and graft copolymers can be synthesized using living sequential and controlled radical polymerization techniques. mdpi.com For instance, block copolymers containing polystyrene and poly(ethylene oxide) have been synthesized, and similar principles can be applied to incorporate this compound. cmu.edu The synthesis of graft copolymers can be achieved through "grafting-to," "grafting-from," and "grafting-through" methods, which allow for the creation of polymers with specific functional groups and controlled lengths of both the backbone and the side chains. frontiersin.org The inclusion of this compound in such structures can lead to materials with unique emulsifying or self-assembly properties. cmu.edu
Structure-Property Relationships in this compound-Derived Polymers
Influence of Monomer Isomerism on Polymer Microstructure and Macroproperties
The isomeric form of a monomer can significantly influence the resulting polymer's microstructure and macroscopic properties. In the case of isopropenyltoluene, the position of the isopropenyl group on the toluene ring (ortho, meta, or para) can affect the polymer's characteristics. While specific studies detailing the direct comparison of polymers derived from o-, m-, and p-isopropenyltoluene are not abundant in the provided search results, the principle that monomer isomerism impacts polymer properties is well-established in polymer science. slideshare.net For example, the properties of copolymers can vary based on the ratio and type of monomer units used. google.com
Impact of Polymerization Conditions on Polymer Topology and Morphology
Polymerization conditions play a crucial role in determining the final topology and morphology of the resulting polymer. libretexts.org Factors such as temperature, pressure, solvent, and the type of initiator can influence whether a polymer chain is linear, branched, or cross-linked. slideshare.netyoutube.com
The topology of a polymer, which describes the arrangement of its constituent parts, can range from simple linear chains to more complex structures like star, branched, and cyclic polymers. libretexts.orgresearchgate.net These different topologies can significantly affect the material's physical properties. For instance, a thermoplastic polymer, which can be melted and reshaped, is typically composed of separate molecules, whereas a thermoset polymer, which retains its shape upon heating, is characterized by crosslinks that unite the material into a single large molecule. libretexts.org
Recent studies have shown that even the topology of a polymer at the molecular level can have a profound impact on its macroscopic properties, such as wettability. For example, linear and cross-linked polyurethane coatings with identical chemical compositions exhibited vastly different wetting behaviors, a phenomenon attributed to the differing flexibility and migration of polymer segments at the interface. nih.gov
The conditions under which polymerization occurs can also influence the morphology of the resulting polymer, such as its crystallinity. The degree of structural order within a polymer can affect its mechanical and thermal properties. slideshare.net
Degradation and Stability of this compound Polymers
Thermal Degradation Pathways of this compound-Containing Polymers
The thermal degradation of polymers containing this compound units involves the breakdown of the polymer structure at elevated temperatures. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a common technique used to study the thermal decomposition of polymeric materials. d-nb.info When heated to high temperatures (500–1400 °C) in an inert atmosphere, polymers break down into characteristic fragmentation products that can be identified. d-nb.info
Studies on the thermal degradation of materials like high-impact polystyrene (HIPS) have identified this compound as one of the volatile organic compounds (VOCs) produced during thermally induced chain scissions. researchgate.netresearchgate.net This indicates that under thermal stress, the polymer chains can break in a way that releases the original monomer or related structures.
The following table shows some of the identified products from the pyrolysis of various polymeric materials, including the retention time of this compound in a specific analysis.
| Retention Time (min) | Compound |
| 17.58 | This compound |
| 18.02 | 1,2,4,5-Tetramethylbenzene (durene) |
| 18.75 | 3-Methylindene |
| 18.86 | 2-Methylindene |
| 19.58 | Naphthalene |
| Data from Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. d-nb.info |
Photodegradation Mechanisms and Environmental Longevity
The study of the photodegradation of poly(this compound) is informed by research on structurally analogous polymers, particularly polystyrene (PS), due to a lack of specific literature on poly(this compound) itself. The degradation process is primarily driven by photo-oxidation, a chemical change initiated by the combined action of light and oxygen. wikipedia.org
Exposure to ultraviolet (UV) radiation, a component of sunlight, provides sufficient energy to induce the cleavage of covalent bonds within the polymer structure. nih.govcruzfoam.com For photodegradation to commence, the polymer must contain chromophores capable of absorbing this light energy. nih.gov In the case of poly(this compound), the aromatic rings serve as the primary chromophores, similar to polystyrene. epa.govcoacechemical.com The process can also be initiated by impurities or structural irregularities like carbonyl groups introduced during synthesis or processing. nih.govcoacechemical.com
The generally accepted mechanism for the photo-oxidative degradation of such polymers proceeds via a radical chain reaction:
Initiation: The absorption of UV photons by the polymer's chromophores leads to the formation of free radicals. coacechemical.com This typically occurs through the abstraction of a hydrogen atom from the polymer backbone, creating a polymer alkyl radical (P•). coacechemical.com The tertiary carbon atom in the poly(this compound) chain is particularly susceptible to this hydrogen abstraction due to the stability of the resulting radical. epa.govmdpi.com
Propagation: In the presence of oxygen, the polymer radical (P•) rapidly reacts to form a polymer peroxy radical (POO•). nih.gov This highly reactive species can then abstract a hydrogen atom from an adjacent polymer chain, yielding a polymer hydroperoxide (POOH) and generating a new polymer radical (P•). nih.gov This step propagates the degradative chain reaction throughout the material.
Chain Scission and Cross-linking: The polymer hydroperoxides (POOH) are unstable and decompose, leading to chain scission, which breaks the polymer backbone into smaller fragments. wikipedia.orgnih.gov This process reduces the polymer's average molecular weight and results in the formation of various oxygenated products, including compounds with carbonyl and hydroxyl groups. nih.govcoacechemical.com These chemical changes manifest as physical deterioration, such as yellowing and embrittlement of the plastic. nih.govnih.gov
The environmental longevity of a polymer like poly(this compound) is highly dependent on environmental conditions, especially the level of sun exposure. nih.gov Estimates for the lifespan of polystyrene, its close analogue, vary widely from 50 years to potentially thousands of years. nih.govpriateliazeme.sk This discrepancy is largely attributed to the critical role of sunlight. nih.govnsf.gov Research has demonstrated that sunlight not only causes physical fragmentation but also accelerates the chemical conversion of the polymer into dissolved organic carbon and trace amounts of carbon dioxide. nsf.gov In environments shielded from UV radiation, such as buried in landfills or in the deep ocean, the degradation rate is significantly slower. cruzfoam.comnih.gov Therefore, the environmental persistence of poly(this compound) is expected to be on the scale of decades to centuries in sunlit conditions, but potentially much longer in its absence. nsf.gov
Analysis of Volatile Organic Compounds (VOCs) from Polymer Degradation
The degradation of polymers, whether initiated by light or heat, leads to the release of a variety of low-molecular-weight volatile organic compounds (VOCs). mdpi.comnih.gov The identification and quantification of these compounds are crucial for understanding the chemical breakdown pathways and the environmental impact of plastic aging.
Advanced analytical techniques are employed to study these emissions. Headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) is a powerful method for investigating the specific VOCs released from polymers during UV exposure. nih.gov For studying products from thermal breakdown, pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is frequently used, where the polymer is heated to high temperatures in an inert atmosphere and the resulting fragments are analyzed. mdpi.com
The table below summarizes VOCs identified from the photodegradation of polystyrene, which serves as an analogue for poly(this compound).
Table 1: Volatile Organic Compounds Identified from Photodegradation of Polystyrene (Data serves as an analogue for poly(this compound) degradation)
| Polymer | Degradation Condition | Identified Volatile Organic Compound | Reference |
| Polystyrene (PS) | Simulated Ultraviolet (UV) Irradiation | Benzene (B151609) | nih.gov |
| Polystyrene (PS) | Simulated Ultraviolet (UV) Irradiation | Toluene | nih.gov |
| Polystyrene (PS) | Simulated Ultraviolet (UV) Irradiation | Styrene | nih.gov |
| Polystyrene (PS) | Simulated Ultraviolet (UV) Irradiation | Phenol | nih.gov |
| Polystyrene (PS) | Simulated Ultraviolet (UV) Irradiation | 2-Propenylbenzene | nih.gov |
| Polystyrene (PS) | UV Irradiation | Aldehydes | au.dk |
| Polystyrene (PS) | UV Irradiation | Ketones | au.dk |
Interestingly, this compound itself has been identified as a product of the thermal degradation of high-impact polystyrene (HIPS), a copolymer containing polystyrene. This indicates that the this compound structural unit can be released from a polymer matrix under energetic conditions.
Table 2: Volatile Organic Compounds Identified from Thermal Degradation of High-Impact Polystyrene (HIPS)
| Polymer | Degradation Condition | Identified Volatile Organic Compound | Reference |
| High-Impact Polystyrene (HIPS) | Thermal Degradation / Pyrolysis | This compound | diva-portal.org |
| High-Impact Polystyrene (HIPS) | Thermal Degradation / Pyrolysis | Styrene | mdpi.com |
| High-Impact Polystyrene (HIPS) | Thermal Degradation / Pyrolysis | α-Methylstyrene | mdpi.com |
| High-Impact Polystyrene (HIPS) | Thermal Degradation / Pyrolysis | Benzene | diva-portal.org |
| High-Impact Polystyrene (HIPS) | Thermal Degradation / Pyrolysis | Toluene | diva-portal.org |
| High-Impact Polystyrene (HIPS) | Thermal Degradation / Pyrolysis | Ethylbenzene | diva-portal.org |
Reactivity and Chemical Transformations of O Isopropenyltoluene
Oxidation Reactions of o-Isopropenyltoluene
The isopropenyl group in this compound is susceptible to oxidation, leading to a variety of oxygenated products. The reaction conditions and the type of oxidant employed significantly influence the product distribution.
Aerobic oxidation involves the reaction of this compound with molecular oxygen, sometimes facilitated by catalysts or initiators. The oxidation of isopropyl-substituted aromatic hydrocarbons, such as cymene which is structurally related to isopropenyltoluene, can be catalyzed by substances like N-hydroxyphthalimide (NHPI) to form hydroperoxides. researchgate.net This process is typically carried out at moderate temperatures, as higher temperatures can sometimes inhibit the reaction and lead to lower conversions. researchgate.net
The isopropenyl group is highly reactive and can undergo oxidation through processes like ozonolysis. nih.gov Ozonolysis of alkenes involves cleavage of the carbon-carbon double bond, which, after a workup step, typically yields aldehydes, ketones, or carboxylic acids. libretexts.org For this compound, ozonolysis would be expected to cleave the double bond of the isopropenyl group to form 2-acetylbenzaldehyde (B1198548) and formaldehyde (B43269).
In studies of volatile organic compounds (VOCs) from plant emissions, this compound has been identified as a component. acs.orgescholarship.org These VOCs can undergo atmospheric oxidation, reacting with species like ozone, hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO3•) to form secondary organic aerosols (SOA). nih.govresearchgate.net The oxidation of terpenes and related compounds like this compound in the atmosphere is a complex process that contributes to the formation of particulate matter. nih.gov
Catalytic oxidation allows for more selective transformations of the isopropenyl group. A key reaction is epoxidation, which converts the alkene to an epoxide. The epoxidation of styrene (B11656) derivatives can be achieved using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA). ajol.info For this compound, this reaction would yield o-methylstyrene oxide. These epoxides are valuable synthetic intermediates. ajol.infoprepchem.com
The Wacker-Tsuji reaction, a palladium-catalyzed aerobic oxidation, typically converts terminal alkenes to methyl ketones. chemrxiv.orgchemrxiv.org While highly effective for many styrenes, its generalizability for all substituted alkenes can be limited. chemrxiv.orgchemrxiv.org Biocatalytic methods using engineered enzymes are emerging to achieve challenging anti-Markovnikov oxidation of alkenes, which would yield aldehydes instead of ketones. chemrxiv.orgchemrxiv.org
Catalysts based on metal oxides, such as WO3, are effective for the total oxidation of volatile aromatic compounds like benzene (B151609), toluene (B28343), and xylenes (B1142099) (BTX) into carbon dioxide and water at elevated temperatures. scielo.br Bimetallic catalysts, for instance, those containing gold and palladium, have also shown high activity in the oxidation of various VOCs. mdpi.com
| Oxidation Reaction | Reagents/Catalyst | Major Product |
| Ozonolysis | 1. O₃ 2. Reductive Workup (e.g., Me₂S) | 2-Acetylbenzaldehyde, Formaldehyde |
| Epoxidation | m-CPBA | o-Methylstyrene oxide |
| Wacker-Tsuji Oxidation | Pd catalyst, O₂ | 2-(o-Tolyl)acetone |
| Total Oxidation | Metal oxide catalyst (e.g., WO₃), heat | CO₂, H₂O |
Aerobic Oxidation Pathways and Product Profiles
Hydrogenation and Reduction Reactions of this compound
Hydrogenation of the isopropenyl group is a common transformation, leading to saturated derivatives.
Catalytic hydrogenation of this compound reduces the isopropenyl double bond to an isopropyl group, yielding o-cymene (B1210590). This reaction is typically carried out using heterogeneous or homogeneous catalysts in the presence of hydrogen gas. Common catalysts for the hydrogenation of alkenes include those based on noble metals like platinum, palladium, and rhodium, as well as nickel-based catalysts. utupub.firesearchgate.netmatthey.com For example, Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-known homogeneous catalyst for the hydrogenation of olefins. libretexts.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. Ruthenium supported on mesoporous materials has also been studied for the hydrogenation of related compounds. utupub.fi
| Catalyst Type | Example Catalyst | Product of Hydrogenation |
| Homogeneous | Wilkinson's Catalyst (RhCl(PPh₃)₃) | o-Cymene |
| Heterogeneous | Palladium on Carbon (Pd/C) | o-Cymene |
| Heterogeneous | Ruthenium on MCM-41 (Ru/MCM-41) | o-Cymene |
While the hydrogenation of this compound itself does not generate a new stereocenter at the isopropyl group, stereoselective reduction methods are crucial for related substrates where a chiral center can be formed. For prochiral alkenes, asymmetric hydrogenation using chiral catalysts can produce one enantiomer in excess. Catalysts like Crabtree's catalyst, an iridium-based complex, are known for their ability to perform directed hydrogenations, where a functional group on the substrate directs the stereochemical outcome. wikipedia.org For ketones that could be derived from the oxidation of this compound, stereoselective reduction to form chiral alcohols is a well-established synthetic strategy.
Catalytic Hydrogenation for Saturated Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The aromatic ring of this compound can undergo substitution reactions, although the reactivity is influenced by the two existing substituents: the activating methyl group and the isopropenyl group.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. scribd.commasterorganicchemistry.com The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org The isopropenyl group is also generally considered activating and ortho-, para-directing because it can donate electron density to the ring via resonance. The combined directing effects of these two groups will determine the position of substitution for an incoming electrophile. The positions most activated would be those ortho and para to the methyl group and ortho and para to the isopropenyl group. Given the ortho relationship of the existing groups, the substitution pattern can be complex.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally difficult for simple benzene derivatives. wikipedia.orgpharmdguru.com This type of reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack or very harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com The ring in this compound is considered electron-rich due to the activating methyl and isopropenyl groups, making it unreactive towards standard nucleophilic aromatic substitution. cymitquimica.com Reactions can proceed under extreme conditions via mechanisms like the elimination-addition (benzyne) pathway, but this is not a typical reaction for this substrate under normal laboratory conditions. libretexts.org
Dimerization, Trimerization, and Oligomerization Processes
Due to the reactive nature of its isopropenyl group, this compound can undergo self-reaction to form larger molecules. cymitquimica.com These processes, known as dimerization, trimerization, and oligomerization, involve the linking of two, three, or multiple monomer units, respectively. These reactions are characteristic of styrene-like compounds and are typically initiated under thermal conditions or with the aid of catalysts. researchgate.netresearchgate.net
Unsaturated dimers and trimers of isopropenyltoluene are noted as components in certain industrial formulations. justia.com The formation of these higher molecular weight compounds, such as dimers and trimers, can occur during thermal processes. researchgate.net The general mechanism for alkene oligomerization can proceed through various catalytic pathways, including those involving transition metal complexes or acid catalysis, to produce a range of low molecular weight products. mdpi.com While specific catalysts for this compound oligomerization are not detailed, the process is analogous to that of other styrenes, which can form dimers and trimers via free radical mechanisms at elevated temperatures. researchgate.net
Table 1: Oligomerization Products of this compound
| Product Type | Description | Industrial Relevance |
|---|---|---|
| Dimers | Two this compound units linked together. | Component in electrical insulating oils. justia.com |
| Trimers | Three this compound units linked together. | Component in electrical insulating oils. justia.com |
| Oligomers | Short polymer chains of this compound. | Used as raw materials for adhesives, surfactants, and synthetic fuel additives. mdpi.com |
Reactions as an Intermediate in Organic Synthesis
This compound is a valuable intermediate in the field of organic chemistry and for industrial applications. cymitquimica.com Its structure, featuring both an aromatic ring and a reactive double bond, allows it to be a starting point for a variety of more complex molecules. cymitquimica.com
Precursor for Pharmaceutical Intermediates
In the pharmaceutical industry, complex molecules are often built from simpler, readily available chemical intermediates. incb.org The synthesis of active pharmaceutical ingredients frequently involves the structural modification of natural products or the use of versatile building blocks. researchgate.net
This compound can be formed through the chemical rearrangement of natural terpenes like α-pinene. researchgate.net While direct application of this compound as a precursor in major pharmaceutical manufacturing is not widely documented, its chemical reactivity and origin from natural product transformations place it as a potential candidate for synthetic pathways in medicinal chemistry research. cymitquimica.comresearchgate.net For instance, the related compound 4-isopropenyltoluene has been studied in biotransformation processes leading to optically active metabolites, a field of study relevant to drug development.
Synthesis of Agrochemical Components
The development of new agrochemicals often relies on the synthesis of novel molecules or the modification of existing natural products that exhibit beneficial biological activities. researchgate.net Compounds with specific structures are required to act as effective and selective herbicides, insecticides, or fungicides. researchgate.net
Like its potential role in pharmaceuticals, this compound's connection to natural product chemistry is relevant in the agrochemical sector. It has been identified as a transformation product of both α-pinene and (±)-citronellal, which are abundant natural compounds. researchgate.netresearchgate.net This positions this compound as an accessible intermediate for developing more complex molecules that could be screened for agrochemical activity.
Preparation of Specialty Chemicals
Specialty chemicals are materials valued for their performance and function rather than their composition, used in applications ranging from electronics to coatings. cefic.org this compound serves as a key intermediate in the production of such materials, particularly polymers, resins, and specialized fluids. cymitquimica.com
One of the most notable applications is in the formulation of electrical insulating oils. These oils are critical for the cooling and insulation of electrical equipment like transformers and capacitors. justia.comsinopecenergy.com Unsaturated dimers and trimers of isopropenyltoluene are used as components in these high-performance fluids to enhance their electrical characteristics. justia.comepo.org The addition of these oligomers helps improve the oil's stability and performance under the demanding conditions of high voltage applications. justia.com
Table 2: Applications in Specialty Chemical Synthesis
| Specialty Chemical | Role of this compound | Application Area |
|---|---|---|
| Polymers and Resins | Acts as a monomer or co-monomer. cymitquimica.com | Coatings, adhesives, plastics. cymitquimica.commdpi.com |
| Electrical Insulating Oils | Dimers and trimers are used as additives. justia.com | High-voltage capacitors, transformers, power cables. justia.comsinopecenergy.com |
Analytical Methodologies for O Isopropenyltoluene and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating o-isopropenyltoluene from complex mixtures, including its isomers and other related compounds. The choice of chromatographic method depends on the complexity of the sample matrix and the required level of detail.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This combination is particularly effective for differentiating positional isomers, which can be challenging for mass spectrometry alone.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation of compounds is based on their different affinities for the stationary phase coating the inside of the column and their volatility. For instance, in the analysis of essential oils, this compound was identified as a major component using an Agilent Technologies 7890A gas chromatograph coupled with a 5975C mass spectrometer, with helium as the carrier gas. lew.ro
The differentiation of isomers is a critical application of GC-MS. nih.gov Positional isomers of isopropenyltoluene, such as the ortho-, meta-, and para-isomers, often exhibit very similar mass spectra due to identical elemental compositions. However, they can typically be separated chromatographically based on their differing boiling points and interactions with the GC column's stationary phase. The retention time, the time it takes for a compound to travel through the column, serves as a key identifier. Slowing the oven temperature program can enhance the separation between closely eluting isomers. For complex mixtures, retention indices can provide an additional layer of confirmation for compound identification. nih.gov
The mass spectrometer component of the system ionizes the molecules eluting from the GC column, most commonly through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio. This process generates a mass spectrum, which is a unique fingerprint of the molecule, aiding in its identification.
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-performance liquid chromatography (HPLC) is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile enough for GC. ukm.my While GC is often the method of choice for isopropenyltoluene itself, HPLC becomes particularly useful for the analysis of its derivatives or when this compound is present in complex, non-volatile matrices. nih.govanalis.com.my
HPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. Different detectors can be coupled with HPLC, such as ultraviolet (UV) detectors, which are common for aromatic compounds like this compound due to their chromophoric nature. nih.gov For enhanced specificity and identification, HPLC can be coupled with mass spectrometry (HPLC-MS), providing both retention time and mass spectral data. nih.gov
The choice of column and mobile phase is critical for achieving good separation. For instance, a common setup for the analysis of aromatic compounds is a reversed-phase column, such as a Chromolith® Performance RP-18e, with a mobile phase consisting of a mixture of methanol, water, and acetic acid. ukm.mycpachem.com HPLC is a powerful tool for the routine monitoring and accurate determination of toluene (B28343) metabolites and can be adapted to solve complex analytical challenges. ukm.myanalis.com.my
Two-Dimensional Gas Chromatography (GCxGC) for Comprehensive Profiling
For exceptionally complex samples containing numerous overlapping peaks, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comleco.com This technique employs two different capillary columns connected in series by a modulator. chromatographyonline.comshimadzu.com
The first-dimension column typically provides a separation based on boiling point (non-polar stationary phase), while the second-dimension column, which is much shorter, performs a rapid separation based on a different property, such as polarity. chromatographyonline.com The modulator plays a crucial role by trapping small, sequential fractions of the effluent from the first column and then rapidly re-injecting them into the second column. chromatographyonline.com
This process results in a two-dimensional chromatogram, often visualized as a contour plot, where compounds are separated across two independent properties. oxfordindices.com This structured arrangement of peaks allows for the separation of co-eluting compounds and the identification of trace components that might be obscured in a one-dimensional analysis. sepsolve.com GCxGC, especially when coupled with a time-of-flight mass spectrometer (TOF-MS), is a powerful tool for the non-targeted screening and detailed characterization of complex mixtures, such as those found in environmental and petrochemical samples. leco.comoxfordindices.comresearchgate.net The increased peak capacity and sensitivity of GCxGC can lead to a more comprehensive profile of the sample's composition. leco.com
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the definitive structural elucidation of this compound and for analyzing its vibrational properties. These techniques provide detailed information about the arrangement of atoms and the types of chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. solubilityofthings.comresearchgate.net It is based on the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C). solubilityofthings.com NMR spectra provide a wealth of information, including the number of different types of protons and carbons, their chemical environments, and how they are connected to each other. libretexts.org
For this compound, ¹H NMR spectroscopy can distinguish between the aromatic protons on the benzene (B151609) ring, the methyl protons of the toluene moiety, and the protons of the isopropenyl group. The chemical shift (the position of the signal in the spectrum) of each proton is influenced by its local electronic environment. libretexts.org Spin-spin coupling patterns reveal which protons are adjacent to one another, allowing for the assembly of the molecular fragments. libretexts.org
¹³C NMR spectroscopy provides complementary information by showing the number of unique carbon atoms in the molecule. libretexts.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing unambiguous structural confirmation. solubilityofthings.com These advanced NMR methods are invaluable for the structural elucidation of newly synthesized or unknown compounds. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comresearchgate.net Both methods provide a characteristic "fingerprint" spectrum that is unique to the molecule's structure.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration of a chemical bond leads to a change in the molecule's dipole moment. mt.comedinst.com It is particularly sensitive to polar functional groups. photothermal.com For this compound, the IR spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring, the methyl group, and the vinyl group, as well as C=C stretching vibrations of the aromatic ring and the isopropenyl double bond.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). mt.com A Raman spectrum arises from molecular vibrations that cause a change in the molecule's polarizability. edinst.com This technique is often more sensitive to non-polar and symmetric bonds. photothermal.com Therefore, the C=C double bond of the isopropenyl group and the symmetric breathing mode of the benzene ring in this compound would be expected to show strong signals in the Raman spectrum.
The complementary nature of IR and Raman spectroscopy means that some vibrational modes that are weak or absent in one spectrum may be strong in the other. researchgate.netsepscience.com Together, they provide a more complete picture of the molecule's vibrational characteristics, which is useful for identification and structural analysis. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to study the optical properties of this compound and its derivatives. This method measures the absorption of UV or visible light by a sample, which can provide information about the electronic transitions within the molecules. The absorption spectrum of a substance is often complex due to the presence of various reactive species, resulting in multiple absorption peaks. researchgate.net
For aromatic compounds like this compound, UV-Vis spectroscopy can be particularly informative. The presence of the aromatic ring and the isopropenyl group gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these absorption peaks can be influenced by the solvent used and the presence of other functional groups in the molecule.
In the context of polymer analysis, UV-Vis spectroscopy can be used to monitor the polymerization process of this compound. Changes in the UV-Vis spectrum can indicate the consumption of the monomer and the formation of the polymer. For instance, the disappearance of the absorption band associated with the isopropenyl group can be tracked to determine the reaction rate and conversion.
Furthermore, UV-Vis spectroscopy is a valuable tool for the characterization of materials that incorporate this compound derivatives. For example, in the study of gold nanoparticles, UV-Vis spectroscopy is a primary technique for characterizing their optical properties, which are based on localized surface plasmon resonance (LSPR). edinst.com The LSPR is sensitive to changes in the particle's size, shape, and the refractive index of the surrounding medium, which can be altered by the presence of this compound derivatives. edinst.com
The following table provides an example of how UV-Vis spectral data for this compound in a specific solvent might be presented.
| Parameter | Value |
| Solvent | Ethanol |
| λmax 1 | ~250 nm |
| Molar Absorptivity (ε) at λmax 1 | ~10,000 L mol⁻¹ cm⁻¹ |
| λmax 2 | ~280 nm |
| Molar Absorptivity (ε) at λmax 2 | ~1,000 L mol⁻¹ cm⁻¹ |
| This is a hypothetical data table for illustrative purposes. |
Hyphenated Techniques and Advanced Analytical Systemsnih.gov
Hyphenated analytical techniques, which combine two or more analytical methods, offer enhanced capabilities for the analysis of complex samples containing this compound and its polymers. These systems provide a more comprehensive characterization by leveraging the strengths of each individual technique.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful destructive analytical technique for the characterization of polymeric materials that are not suitable for direct analysis by conventional GC-MS due to their low volatility. d-nb.infoeag.com This method involves the thermal decomposition of the polymer in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments (pyrolyzates) by GC-MS. semanticscholar.orgifremer.frh-brs.de The resulting chromatogram, or pyrogram, provides a characteristic fingerprint of the polymer, allowing for its identification and the elucidation of its structure. semanticscholar.orggcms.cz
In the analysis of polymers derived from this compound, Py-GC-MS can identify the monomer and other characteristic degradation products. researchgate.net This information is valuable for confirming the polymer's identity, determining the monomer composition in copolymers, and studying the thermal degradation mechanisms. semanticscholar.orgresearchgate.net For instance, the detection of this compound in the pyrolyzate of a polymer sample would strongly suggest its presence in the original polymer structure. researchgate.netresearchgate.net
The technique can be performed in different modes, such as "single-shot" pyrolysis at a high temperature or "double-shot" pyrolysis, which includes an initial lower-temperature thermal desorption step to analyze volatile components before the high-temperature pyrolysis. eag.comcsic.es This allows for the separate analysis of additives, residual monomers, and the polymer backbone itself. eag.com
The table below lists some of the typical pyrolysis products that might be observed from a polymer containing this compound.
| Retention Time (min) | Compound |
| 11.84 | Toluene |
| 13.51 | Ethylbenzene |
| 14.08 | Styrene (B11656) |
| 15.52 | α-Methylstyrene |
| 17.43 | This compound |
| 19.58 | Naphthalene |
| Data derived from a representative study of polymer pyrolysis. researchgate.net |
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) is a hyphenated technique that combines the quantitative mass loss information from TGA with the qualitative identification of evolved gases by FTIR. filab.fr As a sample is heated in the TGA, the off-gases are continuously transferred to the FTIR gas cell, allowing for the real-time identification of the decomposition products. eag.com
This technique is particularly useful for studying the thermal decomposition of polymers derived from this compound. researchgate.net TGA provides data on the thermal stability of the polymer, indicating the temperatures at which significant degradation events occur. filab.fr Simultaneously, the FTIR analysis of the evolved gases identifies the chemical nature of the decomposition products, providing insights into the degradation pathways. eag.com For example, the evolution of carbon dioxide, carbon monoxide, and various hydrocarbons can be monitored as a function of temperature.
The combination of TGA and FTIR allows for a detailed understanding of how these materials behave under thermal stress. scielo.brmdpi.com This is critical for determining the processing limits of the polymers and for understanding their fire retardancy characteristics. mdpi.com
The following table illustrates the type of data that can be obtained from a TGA-FTIR analysis of a hypothetical this compound-based polymer.
| Temperature Range (°C) | Mass Loss (%) | Evolved Gases Identified by FTIR |
| 100 - 250 | 2% | Water |
| 250 - 400 | 45% | This compound, Toluene, Styrene |
| 400 - 600 | 30% | Methane, Carbon Monoxide, Benzene |
| This is a hypothetical data table for illustrative purposes. |
Online analytical techniques are essential for monitoring and controlling the polymerization of this compound in real-time. These methods provide continuous feedback on reaction parameters, allowing for immediate adjustments to maintain optimal conditions and ensure product quality.
Techniques such as online FTIR or Raman spectroscopy can be integrated directly into the reactor to monitor the concentration of reactants and products. measurlabs.com For example, the characteristic vibrational bands of the isopropenyl group in this compound can be monitored to track its consumption during polymerization. This real-time data allows for precise control over the reaction endpoint and can help in understanding the reaction kinetics.
Online chromatography techniques, such as process gas chromatography, can also be employed to monitor the composition of the reaction mixture. This provides valuable information on the conversion of the monomer, the formation of the polymer, and the presence of any byproducts.
The implementation of these online analytical techniques leads to improved process efficiency, consistency, and safety in the industrial production of polymers based on this compound.
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) for Decomposition Studies
Method Validation and Quality Assurance in this compound Analysis
Method validation and quality assurance are critical components of any analytical procedure involving this compound to ensure the reliability and accuracy of the results. scispace.com This involves a systematic evaluation of the analytical method to demonstrate that it is suitable for its intended purpose. nih.gov
Key parameters that are assessed during method validation include:
Selectivity/Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The range over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials (CRMs) or by spike recovery experiments. cpachem.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality assurance programs are implemented to ensure that the analytical results are consistently of high quality. This includes the regular use of CRMs, participation in proficiency testing schemes, and adherence to standard operating procedures (SOPs). For instance, a certified reference material for a related compound, 4-isopropenyltoluene, is available with a certified purity determined by HPLC, and its use is intended for calibration, validation of analytical methods, and other quality control studies. cpachem.com
The following table summarizes the key aspects of method validation for the analysis of this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | No interference at the retention time of the analyte. | Peak purity analysis, comparison with blank samples. |
| Linearity | Correlation coefficient (r²) of the calibration curve. | r² > 0.99 |
| Accuracy | Recovery of a known amount of analyte spiked into a sample. | 80-120% recovery |
| Precision | Relative standard deviation (RSD) of replicate measurements. | RSD < 15% |
| LOD | Signal-to-noise ratio of 3:1. | Determined experimentally. |
| LOQ | Signal-to-noise ratio of 10:1. | Determined experimentally. |
| These are general acceptance criteria and may vary depending on the specific application and regulatory requirements. |
Theoretical and Computational Studies of O Isopropenyltoluene
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling serve as powerful tools to investigate the intrinsic properties of o-isopropenyltoluene at the molecular level. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound, a key determinant of its reactivity, can be elucidated through quantum chemical calculations. Methods such as Density Functional Theory (DFT) are employed to calculate various molecular properties. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in predicting how the molecule will interact with other chemical species. The HOMO-LUMO gap provides an estimation of the molecule's kinetic stability and reactivity. For this compound, the isopropenyl group attached to the toluene (B28343) backbone significantly influences its electronic properties, making it susceptible to reactions typical of alkenes, such as polymerization and electrophilic additions. cymitquimica.com
Table 1: Computed Molecular Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 132.20 g/mol | PubChem 2.2 |
| Molecular Formula | C₁₀H₁₂ | PubChem 2.2 |
| InChI Key | OGMSGZZPTQNTIK-UHFFFAOYSA-N | InChI 1.0.6 |
| IUPAC Name | 1-methyl-2-prop-1-en-2-ylbenzene | Lexichem TK 2.7.0 |
This data is computed by various sources as indicated. nih.gov
Conformational Analysis and Isomerization Pathways
This compound can exist in various conformations due to the rotation around the single bond connecting the isopropenyl group to the benzene (B151609) ring. Conformational analysis, often performed using computational methods, helps identify the most stable conformers and the energy barriers between them. Understanding the preferred spatial arrangement of the atoms is crucial for predicting its physical properties and reactivity.
Isomerization pathways of this compound can also be explored computationally. For instance, thermal isomerization can lead to the formation of other C₁₀H₁₂ isomers. researchgate.net Computational studies can map out the potential energy surface for these transformations, identifying transition states and reaction intermediates. This information is vital for understanding reaction mechanisms and predicting product distributions under different conditions. researchgate.net
Reaction Pathway and Transition State Computations
Computational chemistry provides the means to map out the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition state. savemyexams.com For this compound, this is particularly relevant in understanding its polymerization behavior and its role as an intermediate in various chemical syntheses. cymitquimica.com
By employing methods like the Nudged Elastic Band (NEB), researchers can locate the minimum energy pathway for a given reaction. ims.ac.jpyoutube.com This allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. savemyexams.com These computations are essential for predicting reaction rates and understanding how catalysts might influence the reaction pathway. For example, in the context of its formation from other compounds, such as the pyrolysis of terpinolene (B10128), computational studies can elucidate the complex reaction pathways involved. nih.gov
Table 2: Selected Thermochemical Data for this compound
| Property | Value | Unit |
|---|---|---|
| Enthalpy of Formation at standard conditions (gas) | 103.5 ± 2.5 | kJ/mol |
| Standard Gibbs free energy of formation | 234.8 ± 2.7 | kJ/mol |
| Proton affinity | 857.3 | kJ/mol |
| Gas basicity | 825.8 | kJ/mol |
Data sourced from Cheméo. chemeo.com
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. serambimekkah.id For this compound, MD simulations can provide valuable insights into its bulk properties and its interactions with other molecules, such as solvents or other monomers in a polymerization reaction. serambimekkah.idnih.gov
These simulations can reveal details about intermolecular forces, including van der Waals interactions and potential hydrogen bonding in the presence of suitable functional groups. serambimekkah.id Understanding these interactions is crucial for predicting properties like solubility, viscosity, and the glass transition temperature of polymers derived from this compound. nih.gov By simulating the system at different temperatures and pressures, researchers can gain a molecular-level understanding of phase transitions and other dynamic processes. doe.gov
Computational Studies in Polymerization Mechanisms
This compound's isopropenyl group makes it a monomer for polymerization reactions. cymitquimica.com Computational studies are instrumental in unraveling the complex mechanisms of these reactions. Quantum chemical calculations can be used to study the initiation, propagation, and termination steps of polymerization at the electronic level.
For instance, calculations can determine the relative stability of different types of propagating species (e.g., radical, cationic, or anionic) and the stereochemistry of the resulting polymer chain. Computational models can also help in understanding the role of catalysts and initiators in controlling the polymerization process and the properties of the final polymer. While specific computational studies on the polymerization of this compound are not widely available in the provided search results, the general applicability of these methods to similar vinyl monomers is well-established. d-nb.info
Environmental and Industrial Aspects in Academic Research
Occurrence and Formation in Natural Systems
o-Isopropenyltoluene has been identified as a constituent of various natural sources and can also be formed through thermal processes.
This compound has been detected in the essential oils of several plant species. Research has shown its presence, often as a minor component, in the essential oils of:
Anethum graveolens L. (Dill): In a study of dill essential oil from South-western Algeria, this compound was identified as a minor constituent, representing 0.12% of the total oil. jocpr.com
Cleome khorassanica : A comparative study of extraction methods for the essential oil from the aerial parts of Cleome khorassanica found that this compound was a major component (46.7%) in the oil extracted by hydrodistillation. lew.ro
Salvia officinalis (Sage): Analysis of the essential oil from sage collected in Batna, Algeria, identified this compound as one of the 35 components. scholarsresearchlibrary.com
Ocimum viride : In the essential oil of Ocimum viride, this compound was present in small amounts. biorxiv.org
Artemisia sieberi : A study of the essential oils from the leaves/stems and flowers/fruits of Artemisia sieberi in Iran detected this compound. researchgate.net
Punica granatum : The presence of this compound has been reported in this species. nih.gov
Chamaecyparis nootkatensis : The compound has been identified in the leaf oil of this plant. diabloanalytical.com
The following table summarizes the occurrence of this compound in the essential oils of various plants as reported in scientific literature.
| Plant Species | Part Used | Percentage (%) | Reference |
| Anethum graveolens L. | Seeds | 0.12 | jocpr.com |
| Cleome khorassanica | Aerial Parts | 46.7 (HD) | lew.ro |
| Salvia officinalis | Flowering Aerial Parts | Not specified | scholarsresearchlibrary.com |
| Ocimum viride | Aerial Part | Not specified | biorxiv.org |
| Artemisia sieberi | Leaves/Stems & Flowers/Fruits | Not specified | researchgate.net |
| Punica granatum | Not specified | Not specified | nih.gov |
| Chamaecyparis nootkatensis | Leaf | Not specified | diabloanalytical.com |
| HD: Hydrodistillation |
This compound is also formed during the thermal breakdown of various materials.
Biomass Burning : It has been identified as a product of biomass burning. In a study using two-dimensional gas chromatography, this compound was quantified in the emissions from burning different types of vegetation. copernicus.orgresearchgate.net
Pyrolysis of Terpenes : The pyrolysis of α-pinene, a major component of turpentine, can lead to the formation of this compound through the cleavage of a carbon bond and subsequent rearrangement. researchgate.net
Pyrolysis of Tires : Analysis of the volatile and semivolatile compounds evolved during tire pyrolysis has shown the presence of this compound. acs.org
Pyrolysis of Aviation Turbine Engine Oils : Research into the toxicity of pyrolyzed aviation turbine engine oils has identified this compound among the breakdown products. europa.eu
Thermal Degradation of Polymers : Thermally induced chain scissions in high-impact polystyrene (HIPS) can yield this compound, among other volatile organic compounds (VOCs). researchgate.net
The table below shows the emission factors for this compound from the burning of different types of biomass.
| Biomass Fuel | Emission Factor (g/kg) |
| Giant Cutgrass | (2.2 ± 0.4) × 10−3 |
| Wiregrass | (3.9 ± 0.8) × 10−3 |
| Data from a 2015 study on gaseous organic compounds from biomass burning. copernicus.org |
As a Component of Essential Oils
Detection and Monitoring in Environmental Matrices
The presence of this compound has been investigated in various environmental settings, particularly in indoor air and as an emission from synthetic materials.
This compound has been detected in indoor air, often associated with the use of products containing essential oils or from building materials.
Spa Salons : A study of spa salons in Poland identified this compound in the indoor air, likely due to the extensive use of essential oils during treatments. nih.gov
General Indoor Environments : Over 350 volatile organic compounds (VOCs) have been identified in indoor air, with building products being major contributors. diva-portal.org Research on breath analysis has also developed methods to detect a wide range of VOCs, which can be of both endogenous and exogenous origin. nih.gov
Emissions from Essential Oils : Analysis of volatile emissions from 14 commercially available essential oils with therapeutic claims found that this compound was emitted by some of the products. jcu.edu.au
This compound has been identified as a volatile organic compound (VOC) emitted from certain polymeric materials.
Consumer Products : A study on VOC emissions from 41 plastic consumer articles found that softer polymers, such as polystyrene, tend to have higher and broader emission profiles. frontiersin.org
Cross-Laminated Timber (CLT) : In an evaluation of VOC emissions from CLT panels, this compound was detected in the emissions from a sample bonded with a melamine (B1676169) formaldehyde (B43269) adhesive. mdpi.com
Fire Barrier Materials : Pyrolysis gas chromatography analysis of Thermo-Lag fire barrier samples has identified this compound as a pyrolysis product. nrc.gov
The following table presents the estimated indoor air concentration of this compound from a specific type of cross-laminated timber.
| Product | Adhesive | Estimated Indoor Air Concentration (µg/m³) |
| Cross-Laminated Timber | Melamine Formaldehyde | 29.1 |
| Concentration estimated for a private office setting. mdpi.com |
Indoor Air Quality Studies
Process Optimization and Industrial Scale-Up Considerations
Research into the industrial applications of this compound has focused on its synthesis and use in polymerization.
Synthesis : this compound can be synthesized through various chemical reactions. For instance, it can be a side product in the acetylation of toluene (B28343). researchgate.net It is also a product in the autoxidation of cymene. core.ac.uk
Polymerization : The compound is used as a monomer in the creation of polymers with specific properties, such as damping materials. google.comgoogleapis.com
Industrial Intermediate : It serves as an intermediate in the production of other chemicals. cymitquimica.com For example, it can be a reactant in transfer hydrocyanation protocols to produce nitriles. ethz.ch
Catalyst Development for Industrial Applications
The industrial synthesis of this compound, primarily achieved through the catalytic dehydrogenation of its precursor, o-cymene (B1210590), is critically dependent on the development of efficient, selective, and stable catalysts. Research in this area mirrors the well-established technologies for styrene (B11656) production from ethylbenzene, focusing predominantly on iron oxide-based catalysts. These catalysts are favored for their low cost and effectiveness in the high-temperature, endothermic reaction.
Typically, industrial catalysts for alkylaromatic dehydrogenation consist of a primary iron(III) oxide (hematite, Fe₂O₃) component, which is the active phase, promoted with various other compounds to enhance performance. Potassium is a crucial promoter, as it increases the catalyst's activity and selectivity by facilitating the removal of coke precursors and enhancing the formation of active potassium-iron oxide sites. mdpi.com Other components, such as oxides of chromium, cerium, molybdenum, or vanadium, are often included as structural stabilizers to maintain the catalyst's physical integrity and surface area under harsh reaction conditions. researchgate.net
Beyond traditional iron-based systems, academic research has explored a range of other catalytic materials for the dehydrogenation of cymene isomers. These include noble metals and other metal oxides supported on various materials. For instance, palladium or platinum supported on alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂) have demonstrated high activity in dehydrogenation reactions. justia.comnih.gov Bifunctional catalysts, which possess both acidic and metallic sites, are particularly relevant when the feedstock is derived from renewable terpenes like limonene (B3431351). In such processes, acid sites on supports like silica or zeolites catalyze the initial isomerization of the terpene to cymene, which is then dehydrogenated on the metal sites. mdpi.comliverpool.ac.ukresearchgate.net
The table below summarizes various catalysts investigated for the synthesis of cymene and its subsequent dehydrogenation, which is analogous to the production of this compound.
Table 1: Catalyst Systems for Dehydrogenation of Cymene and Related Terpenes
| Catalyst System | Support Material | Typical Reaction Temperature (°C) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Iron Oxide (Fe₂O₃) with K promoter | - | >500 | Standard industrial catalyst for alkylaromatic dehydrogenation; K enhances activity and reduces coking. | mdpi.comresearchgate.nete3s-conferences.org |
| Palladium (Pd) | Alumina (Al₂O₃) | 300 - 425 | High conversion of terpenes to p-cymene (B1678584) (>96%) in a fixed-bed reactor. | justia.com |
| Platinum (Pt) | Alumina (Al₂O₃) | ~300 | Effective for dehydrogenation, often used in bifunctional catalysts for converting terpenes. | justia.comnih.gov |
| Silica (SiO₂) | - | 425 | Achieved 20% conversion of delta-carene to a mix of m- and p-cymene. | justia.com |
| Zinc Oxide (ZnO) | Silica (SiO₂) | 325 - 370 | Efficient bifunctional catalyst for dehydroisomerisation of limonene and α-pinene to p-cymene. | liverpool.ac.ukresearchgate.net |
| Cadmium Oxide (CdO) | Silica (SiO₂) | 200 - 375 | Highly efficient for converting various monoterpenes to p-cymene with yields up to 100%. | liverpool.ac.uk |
| Nickel (Ni) | Alumina (Al₂O₃) | ~300 | Investigated as an alternative to noble metals for dehydrogenation. | nih.gov |
Reaction Engineering and Reactor Design for this compound Synthesis
The synthesis of this compound via catalytic dehydrogenation of o-cymene is an endothermic reaction that requires careful consideration of reaction engineering principles to maximize yield and selectivity. The process is typically carried out in the vapor phase at high temperatures, generally ranging from 300 to over 600°C. justia.com To shift the reaction equilibrium in favor of the products and to minimize undesirable side reactions such as thermal cracking and coking, superheated steam is commonly used as a diluent. e3s-conferences.org The steam also serves to supply heat for the endothermic reaction and helps in the gasification of coke deposits, thereby extending the catalyst's lifespan.
From a reactor design perspective, industrial production predominantly utilizes fixed-bed reactors. e3s-conferences.org These can be configured in several ways:
Adiabatic Reactors: Multiple adiabatic reactor beds are often used in series with inter-stage heaters. The pre-heated feed (o-cymene and steam) passes through the first catalyst bed, where the temperature drops due to the endothermic nature of the reaction. The stream is then reheated before entering the next bed. This configuration helps maintain a high reaction rate while controlling the temperature profile.
Isothermal Reactors: These reactors, often of a shell-and-tube design, aim to maintain a constant temperature throughout the catalyst bed. e3s-conferences.org The heat required for the reaction is supplied through the tube walls. While potentially more efficient, they can be more complex and costly to build and operate.
A pseudo-homogeneous plug flow reactor (PFR) model is often a suitable approximation for describing the flow pattern and kinetics within these reactors, especially at the smaller scale of microreactors used in research. abo.fi The kinetics of alkylaromatic dehydrogenation are complex, involving adsorption of the reactant onto the catalyst surface, surface reaction, and desorption of the products.
The table below outlines key process parameters and their effects on the dehydrogenation process for producing this compound.
Table 2: Key Reaction Parameters in this compound Synthesis
| Parameter | Typical Range | Effect on Process | Reference(s) |
|---|---|---|---|
| Temperature | 300 - 600 °C | Higher temperatures favor the endothermic dehydrogenation reaction, increasing conversion. However, excessively high temperatures can lead to thermal cracking and reduced selectivity. | justia.come3s-conferences.org |
| Pressure | Atmospheric or slight vacuum | Lower partial pressure of products shifts the equilibrium towards the product side, favoring higher conversion. | - |
| Steam-to-Hydrocarbon Ratio | 1.2:1 to 2.0:1 (by weight) | Acts as a diluent to lower partial pressures, supplies heat, and reduces coke formation on the catalyst. | e3s-conferences.org |
| Weight Hourly Space Velocity (WHSV) | 0.1 - 1.0 h⁻¹ | A lower WHSV (longer residence time) generally increases conversion but may also promote side reactions. Optimization is key. | liverpool.ac.uk |
Sustainable Production and Lifecycle Assessment in Chemical Engineering
The principles of green chemistry and sustainability are increasingly influencing the production of commodity chemicals, including this compound and its isomers. studentbro.inrsc.org A primary focus is the shift from fossil fuel-based feedstocks to renewable alternatives. researchgate.net The conventional synthesis of cymene isomers involves the Friedel-Crafts alkylation of toluene with propene, both derived from petroleum. liverpool.ac.uk This process often uses hazardous acid catalysts and results in a mixture of isomers that require energy-intensive separation. mdpi.com
A more sustainable route involves the use of terpenes, such as limonene, which are abundant in nature and can be extracted from biomass waste like citrus peels. researchgate.nettandfonline.com These renewable terpenes can be catalytically converted into cymene, which can then be dehydrogenated to isopropenyltoluene. This bio-based pathway not only utilizes a renewable feedstock but can also be more selective, reducing downstream separation costs and environmental impact. mdpi.comliverpool.ac.uk
Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of a product or process from "cradle-to-gate" or "cradle-to-grave". americanchemistry.com An LCA for this compound production would quantify energy consumption, greenhouse gas emissions, water usage, and waste generation across all stages, from raw material extraction to final product synthesis. mcgroup.co.uk For related styrenic polymers, companies are already implementing bio-attributed production models. styrolution-eco.com In this approach, renewable feedstock (e.g., from tree resin or pulp production by-products) replaces a portion of the fossil feedstock in the initial stages of production. mcgroup.co.uk Using a mass balance methodology, the final product can be certified as containing a certain percentage of bio-based content. This strategy provides a "drop-in" sustainable solution for customers, as the final product is chemically identical to its fossil-based counterpart, requiring no changes in performance or application technology. styrolution-eco.com
The adoption of such sustainable practices aligns with several core principles of green chemistry.
Table 3: Application of Green Chemistry Principles to this compound Production
| Green Chemistry Principle | Application in this compound Synthesis | Reference(s) |
|---|---|---|
| Prevention | Designing processes to minimize waste, for example, by improving catalyst selectivity to reduce by-product formation. | studentbro.in |
| Atom Economy | Dehydrogenation is an atom-economical reaction that produces only the desired product and hydrogen (H₂), which can be captured and used. | acs.org |
| Use of Renewable Feedstocks | Shifting from petroleum-based toluene and propene to bio-derived terpenes like limonene. | liverpool.ac.ukresearchgate.net |
| Catalysis | Using catalytic reagents in small amounts is superior to stoichiometric reagents. Catalysts enable selective, lower-energy reaction pathways. | acs.org |
| Reduce Derivatives | Direct catalytic routes from terpenes to cymene avoid the need for protecting groups or multi-step syntheses common in complex organic chemistry. | studentbro.inacs.org |
By integrating renewable feedstocks and applying rigorous LCA and green chemistry principles, the chemical industry can significantly reduce the environmental footprint associated with the production of this compound.
Future Research Directions and Interdisciplinary Applications
Development of Novel Catalytic Systems for Enhanced Selectivity
The pursuit of highly selective catalytic systems for the synthesis and transformation of o-isopropenyltoluene is a important area of ongoing research. Traditional methods for reactions such as the Friedel-Crafts acylation of toluene (B28343) can result in a mixture of isomers, but the use of specific catalysts can significantly improve the selectivity towards a desired product. researchgate.net
For instance, in the vapor phase acetylation of toluene, H-ZSM-5 zeolite catalysts have demonstrated superior performance in terms of conversion rates and selectivity for 4-methylacetophenone compared to H-mordenite and REY zeolites. researchgate.net The selectivity of these zeolite catalysts is strongly influenced by their acidic properties and pore size. researchgate.net Research has shown that factors like reaction temperature, molar ratio of reactants, and the silica (B1680970) to alumina (B75360) ratio of the zeolite can be adjusted to optimize the conversion and selectivity. researchgate.net
Future research will likely focus on the design of even more sophisticated catalysts. This includes the development of N-Heterocyclic Carbene (NHC) organocatalysts, which offer the advantage of avoiding metal residues. rsc.orgrsc.org The combination of NHC organocatalysis with photoredox catalysis has emerged as a promising strategy for C-C bond formation. rsc.org These dual catalytic systems can mitigate side reactions and enhance regioselectivity, which is particularly beneficial for complex reactions. rsc.org
The development of non-autoxidation catalysts, such as vanadium phosphate (B84403) and boron phosphate, has also shown promise in the oxidation of related compounds like p-cymene (B1678584), achieving high selectivity and reaction rates. core.ac.uk Similar strategies could be adapted for this compound to control oxidation products.
Table 1: Comparison of Catalysts for Toluene Acetylation
| Catalyst | Conversion of Acetyl Chloride (wt.%) | Selectivity for 4-methylacetophenone (%) |
|---|---|---|
| H-ZSM-5 | 60.2 | 88.3 |
| H-mordenite | Lower than H-ZSM-5 | Lower than H-ZSM-5 |
Data sourced from a study on vapor phase acetylation of toluene. researchgate.net
Exploration of Bio-Derived this compound and its Derivatives
The shift towards a bio-based economy has spurred interest in producing chemicals from renewable resources. This compound, traditionally derived from fossil fuels, can potentially be synthesized from biomass. One promising precursor is p-cymene, a naturally occurring aromatic compound found in terpenes, eucalyptol, and limonene (B3431351), which can be extracted from biomass waste at a low cost. researchgate.net Research has demonstrated the synthesis of terephthalic acid, a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET), from bio-derived p-cymene. researchgate.net This opens up possibilities for producing bio-based this compound and its derivatives.
The development of bio-based adhesives is another area where this compound's chemistry is relevant. Soy-based adhesives, for example, have been developed as a formaldehyde-free alternative for wood composite materials, reducing toxic emissions. uoregon.edu While not directly involving this compound, this research highlights the trend towards using bio-derived materials in applications where synthetic polymers are traditionally used. unwira.ac.id The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate hazardous substances, are central to this field. itrcweb.org
Future research in this area will likely focus on:
Developing efficient catalytic pathways to convert biomass-derived feedstocks into this compound.
Investigating the use of bio-derived this compound as a monomer for the synthesis of bioplastics and other sustainable materials. tandfonline.com
Conducting life cycle assessments to compare the environmental impact of bio-derived this compound with its petroleum-based counterpart. researchgate.net
Advanced Materials Design Utilizing this compound as a Building Block
This compound serves as a valuable monomer and intermediate in the synthesis of a variety of polymers and resins. cymitquimica.com Its reactive isopropenyl group allows it to participate in polymerization reactions, leading to the creation of materials with specific properties. cymitquimica.com
One area of application is in the development of specialized polymers and coatings. For instance, this compound can be used in the production of polymers for various industrial uses. ontosight.ai The incorporation of this compound into polymer chains can influence the material's thermal stability, mechanical strength, and chemical resistance.
Furthermore, research into rejuvenators for aged asphalt (B605645) has shown that pyrolytic oil from waste tires, which contains aromatic compounds like this compound, can improve the properties of bitumen. swan.ac.uk This suggests a potential application for this compound in sustainable construction materials.
Future research in advanced materials will likely explore:
The synthesis of novel copolymers and terpolymers incorporating this compound to create materials with tailored properties.
The use of this compound in the development of high-performance composites and nanocomposites.
The investigation of this compound-based polymers for applications in electronics, aerospace, and biomedical fields.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes, optimization of reaction conditions, and the discovery of new molecules. ijsetpub.comjscholaronline.org These technologies can significantly accelerate research and development related to this compound.
Machine learning models can be trained on large datasets of chemical reactions to predict the most efficient synthetic routes and reaction conditions for producing this compound and its derivatives. beilstein-journals.orgengineering.org.cn For example, deep learning approaches have been used to predict catalysts, solvents, and reagents for complex reactions. beilstein-journals.org This can save significant time and resources compared to traditional trial-and-error experimental methods. arxiv.org
AI can also be used to predict the properties of novel polymers and materials derived from this compound before they are synthesized. By analyzing structure-property relationships, machine learning algorithms can identify promising candidates for specific applications. alchemy.cloud This data-driven approach allows for a more targeted and efficient design of advanced materials. ijnc.ir
Table 2: Applications of AI/ML in this compound Research
| Application | Description | Potential Impact |
|---|---|---|
| Reaction Prediction | Predicting the products and yields of reactions involving this compound. drugtargetreview.com | Accelerated discovery of new synthetic pathways. |
| Condition Optimization | Identifying the optimal temperature, pressure, and catalysts for reactions. beilstein-journals.org | Increased efficiency and reduced cost of chemical production. |
| Material Property Prediction | Forecasting the physical and chemical properties of this compound-based polymers. | Faster development of advanced materials with desired characteristics. |
The future of chemical research will likely see a greater integration of AI and ML, leading to autonomous platforms that can design, synthesize, and test new molecules with minimal human intervention. ijsetpub.com
Addressing Complex Environmental Challenges through this compound Research
Research into this compound and its related compounds can contribute to addressing several environmental challenges. One significant area is the development of greener chemical processes and sustainable materials. As discussed, the exploration of bio-derived this compound can reduce our reliance on fossil fuels. researchgate.net
Furthermore, understanding the environmental fate and transport of this compound is crucial. Studies have detected this compound in emissions from biomass burning, highlighting its presence in the atmosphere. copernicus.org This information is vital for assessing its potential impact on air quality and atmospheric chemistry.
The use of this compound in the formulation of more environmentally friendly products is another promising avenue. For example, its application in developing rejuvenators from waste tires for asphalt recycling contributes to a circular economy. swan.ac.uk
However, the potential environmental and health impacts of this compound and its byproducts must also be considered. For example, the thermal decomposition of materials containing related compounds can release various volatile organic compounds (VOCs). researchgate.net Research into the pyrolysis of materials is important for understanding the potential release of harmful substances during manufacturing or disposal. europa.eu The identification of toxic compounds in various emissions, such as those from e-cigarettes, underscores the importance of comprehensive chemical analysis to ensure product safety. mdpi.com
Future research should focus on:
Developing cleaner and more efficient synthesis methods for this compound that minimize waste and energy consumption.
Studying the biodegradation and environmental persistence of this compound and its derivatives.
Innovating new applications for this compound in green technologies, such as carbon capture or the development of biodegradable polymers.
By focusing on these research directions, the scientific community can harness the potential of this compound while mitigating its potential environmental risks.
Q & A
Basic Question: What experimental design considerations are critical for synthesizing o-Isopropenyltoluene with high purity?
Answer:
Synthesis of this compound requires careful control of reaction conditions (e.g., temperature, catalyst selection, and solvent polarity). Methodological rigor includes:
- Reagent Purity : Use freshly distilled reagents to avoid side reactions.
- Catalytic Systems : Optimize catalysts (e.g., acid catalysts like H₂SO₄ or Lewis acids) based on reaction kinetics studies .
- Analytical Validation : Incorporate inline monitoring (e.g., GC-MS) to track intermediate formation and purity .
- Reproducibility : Document procedural details (molar ratios, stirring rates) in alignment with guidelines for experimental transparency .
Basic Question: What characterization techniques are most effective for confirming the structural identity of this compound?
Answer:
A multi-analytical approach is essential:
- NMR Spectroscopy : Compare experimental H and C NMR spectra with literature data to confirm substituent positions .
- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns against reference libraries.
- Chromatography : Use GC or HPLC to assess purity (>98%) and rule out isomers or byproducts .
- Cross-Referencing : Cite peer-reviewed protocols for spectral interpretation to ensure accuracy .
Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer:
Contradictions often arise from solvent effects, impurities, or instrumental calibration. Mitigation strategies include:
- Systematic Reanalysis : Reproduce experiments under standardized conditions (solvent, concentration) and compare with conflicting datasets .
- Meta-Analysis : Apply PRISMA frameworks to evaluate the quality of existing studies and identify methodological biases .
- Computational Validation : Use DFT calculations to predict NMR/IR spectra and reconcile discrepancies between experimental and theoretical data .
Advanced Question: What methodologies are recommended for studying the reaction mechanisms of this compound in Diels-Alder reactions?
Answer:
Mechanistic studies require a combination of experimental and computational tools:
- Kinetic Isotope Effects (KIE) : Measure to identify rate-determining steps.
- In-Situ Spectroscopy : Use FTIR or Raman to detect transient intermediates .
- Theoretical Modeling : Apply density functional theory (DFT) to map transition states and activation energies.
- Data Triangulation : Cross-validate results with literature precedents, emphasizing studies with robust reproducibility criteria .
Basic Question: How should researchers formulate hypothesis-driven questions for investigating this compound’s stability under varying storage conditions?
Answer:
Use the P-E/I-C-O framework to structure hypotheses:
- Population (P) : this compound samples.
- Exposure (E) : Storage variables (temperature, light exposure).
- Comparison (C) : Control samples under inert atmospheres.
- Outcome (O) : Degradation rates measured via HPLC.
Ensure questions are specific (e.g., "How does UV light affect decomposition kinetics?") and align with feasibility assessments (e.g., access to stability chambers) .
Advanced Question: What strategies are effective for integrating interdisciplinary data (e.g., toxicological and synthetic) in this compound research?
Answer:
- Unified Data Frameworks : Develop relational databases linking synthetic parameters, spectroscopic data, and bioactivity assays.
- Meta-Review Protocols : Apply Cochrane Handbook principles to synthesize heterogeneous datasets and identify knowledge gaps .
- Collaborative Workflows : Partner with computational chemists or toxicologists to interpret cross-domain data, ensuring methodological alignment with peer-reviewed standards .
Basic Question: How can researchers optimize literature reviews to identify gaps in this compound applications?
Answer:
- Structured Searches : Use Boolean operators (e.g., "this compound AND catalysis NOT industrial") in databases like SciFinder or Reaxys.
- Critical Appraisal : Apply PRISMA criteria to filter studies by methodological rigor, excluding non-peer-reviewed sources .
- Concept Mapping : Visualize trends (e.g., catalytic applications vs. polymer chemistry) to highlight understudied areas .
Advanced Question: What statistical approaches are suitable for analyzing contradictory catalytic efficiency data in this compound-based reactions?
Answer:
- Multivariate Analysis : Use ANOVA or PCA to isolate variables (e.g., catalyst loading, solvent) causing data variance.
- Error Propagation Models : Quantify uncertainty in kinetic measurements using Monte Carlo simulations.
- Reproducibility Metrics : Report confidence intervals and p-values in alignment with Cochrane meta-analysis standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
